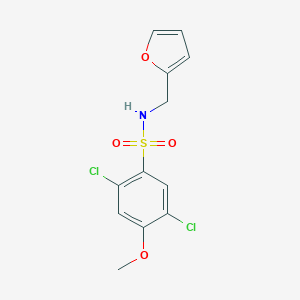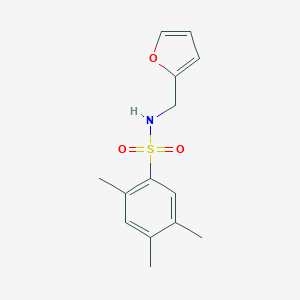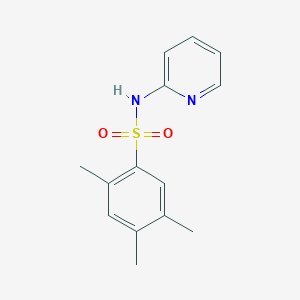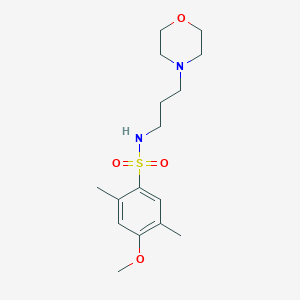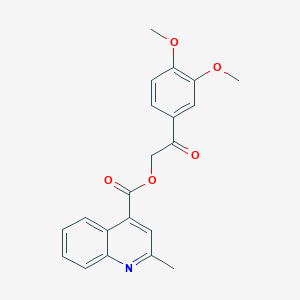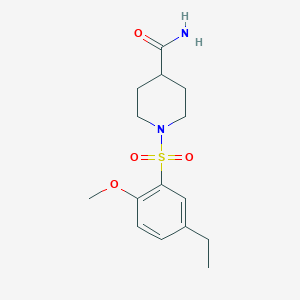
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with an ethyl and a methoxy group on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using reagents like sulfonyl chlorides.
Substitution on the Phenyl Ring: The ethyl and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with the piperidine ring to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with neurotransmitter receptors, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide can be compared with other sulfonylpiperidine derivatives, such as:
1-(4-Methoxyphenyl)sulfonylpiperidine-4-carboxamide: Similar structure but lacks the ethyl group, which may affect its biological activity.
1-(5-Ethyl-2-hydroxyphenyl)sulfonylpiperidine-4-carboxamide: Similar structure but has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.
1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
873589-72-1 |
|---|---|
Molekularformel |
C15H22N2O4S |
Molekulargewicht |
326.4g/mol |
IUPAC-Name |
1-(5-ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-11-4-5-13(21-2)14(10-11)22(19,20)17-8-6-12(7-9-17)15(16)18/h4-5,10,12H,3,6-9H2,1-2H3,(H2,16,18) |
InChI-Schlüssel |
LQGATIAWSMGCSC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

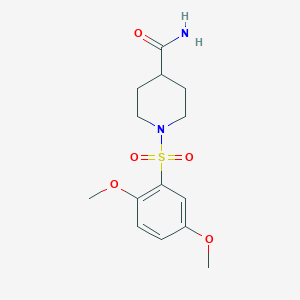
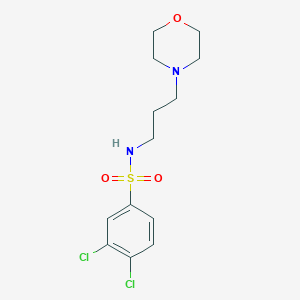
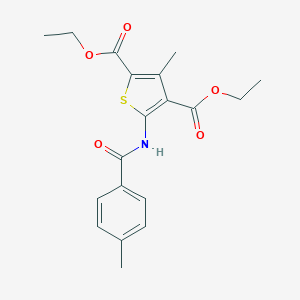
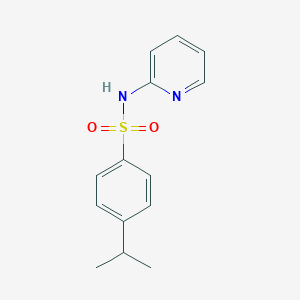
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)
